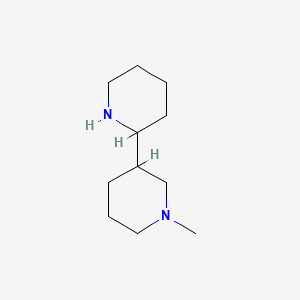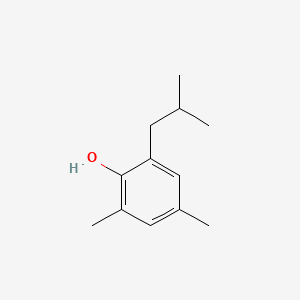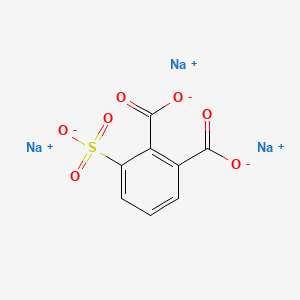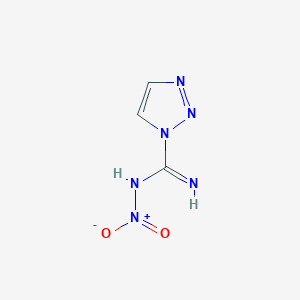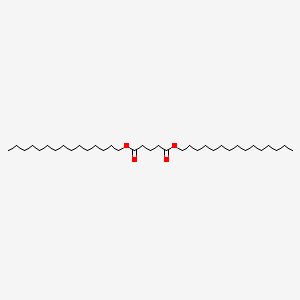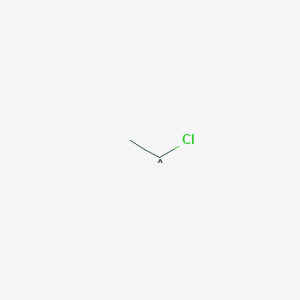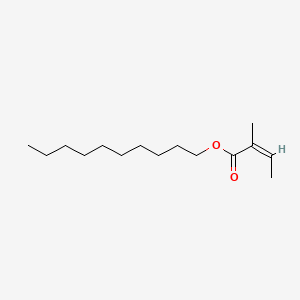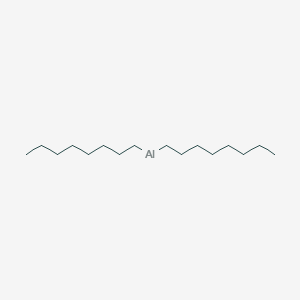
Hydrodioctylaluminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrodioctylaluminium is an organoaluminium compound with the molecular formula C16H35Al. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. This compound is characterized by the presence of aluminium bonded to two octyl groups and one hydrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydrodioctylaluminium can be synthesized through the reaction of aluminium trichloride with dioctylmagnesium. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
AlCl3+3C8H17MgCl→Al(C8H17)2H+2MgCl2
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors under controlled conditions. The process involves the careful handling of reagents and the use of advanced purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hydrodioctylaluminium undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminium oxide and octane.
Reduction: Can reduce certain organic compounds, such as ketones, to their corresponding alcohols.
Substitution: Participates in substitution reactions where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Typically requires an oxygen-rich environment.
Reduction: Often uses this compound in combination with other reducing agents like lithium aluminium hydride.
Substitution: Involves the use of various electrophiles under controlled temperatures.
Major Products Formed
Oxidation: Aluminium oxide and octane.
Reduction: Corresponding alcohols from ketones.
Substitution: Various substituted organoaluminium compounds.
Aplicaciones Científicas De Investigación
Hydrodioctylaluminium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug synthesis and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of hydrodioctylaluminium involves its ability to donate electrons and form bonds with various substrates. The aluminium atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This property makes it a versatile reagent in organic synthesis, enabling the formation of complex molecules through various reaction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Triethylaluminium: Another organoaluminium compound with similar reactivity but different alkyl groups.
Diisobutylaluminium Hydride: Known for its use in selective reductions.
Trimethylaluminium: Used in the synthesis of various organic compounds.
Uniqueness
Hydrodioctylaluminium is unique due to its specific alkyl groups, which impart distinct reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of reactions makes it a valuable reagent in both academic and industrial research.
Propiedades
Número CAS |
37167-65-0 |
|---|---|
Fórmula molecular |
C16H34Al |
Peso molecular |
253.42 g/mol |
InChI |
InChI=1S/2C8H17.Al/c2*1-3-5-7-8-6-4-2;/h2*1,3-8H2,2H3; |
Clave InChI |
RYFHUGPCQBOJBL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[Al]CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Dimethyl-1-oxaspiro[4.5]decane](/img/structure/B12647838.png)


